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Compound of Interest

Compound Name:
2-Amino-3-bromo-6-

methoxybenzoic acid

CAS No.: 1240480-64-1

Cat. No.: B578629

Get Quote

A Modular Approach using 2-Amino-3-bromo-6-
methoxybenzoic Acid
Executive Summary
2-Amino-3-bromo-6-methoxybenzoic acid is a densely functionalized anthranilic acid

derivative that serves as a critical "linchpin" scaffold in the synthesis of poly-heterocyclic drugs,

particularly quinazoline-2,4-diones and quinazolinones. These motifs are privileged structures

in medicinal chemistry, frequently found in kinase inhibitors (e.g., DYRK1A, EGFR) and anti-

inflammatory agents.

Traditional batch synthesis of these scaffolds faces significant challenges:

Safety: Cyclization often requires hazardous reagents like phosgene/triphosgene or high-

temperature fusion (Niementowski reaction >150°C).

Selectivity: The presence of both electron-donating (-OMe) and electron-withdrawing (-Br, -

COOH) groups creates competing nucleophilic sites.
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Scalability: Handling unstable diazonium intermediates (Sandmeyer) is dangerous on a

kilogram scale.

This Application Note details a continuous flow chemistry approach to unlock this molecule's

potential. By leveraging flow, researchers can safely perform high-temperature cyclizations,

handle hazardous intermediates, and telescope downstream functionalizations (Suzuki

couplings) to rapidly generate SAR (Structure-Activity Relationship) libraries.

Strategic Analysis: The "Why" of Flow
The unique substitution pattern of the starting material dictates the flow strategy:

Feature Chemical Consequence Flow Solution

3-Bromo
Sterically crowded halogen

ortho to the amine.

Telescoped Coupling: Use as a

handle for Suzuki-Miyaura

coupling after ring closure to

avoid catalyst poisoning by the

free amine.

6-Methoxy
Electron-donating group ortho

to the acid.

Electronic Activation: Increases

electron density, facilitating

electrophilic aromatic

substitution but potentially

deactivating the acid towards

nucleophilic attack.

2-Amino Primary amine.

Diazotization: Enables

"Sandmeyer in Flow" to swap

the amine for -I, -CN, or -F

without explosion risk.

Application Protocol 1: High-Temperature Cyclization to
Quinazoline-2,4-diones
Objective: Synthesize 8-bromo-5-methoxyquinazoline-2,4(1H,3H)-dione safely using urea

fusion conditions adapted for flow.
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3.1. Reaction Mechanism & Regiochemistry
The reaction proceeds via the formation of a urea intermediate followed by intramolecular

condensation.

Starting Material: 2-Amino-3-bromo-6-methoxybenzoic acid.

Product: 8-Bromo-5-methoxyquinazoline-2,4-dione.

Note on Regiochemistry: The C3-Bromo becomes the C8-position on the quinazoline ring;

the C6-Methoxy becomes the C5-position.

3.2. Flow Protocol[1]
Reagents:

Stream A: 0.5 M Starting Material + 1.2 equiv. Urea in NMP (N-Methyl-2-pyrrolidone).

Note: NMP is chosen for its high boiling point and solubility.

Stream B: (Optional) Acetic acid catalyst (5% v/v in NMP).

Reactor Setup:

Pump: High-pressure HPLC pump (e.g., Knauer Azura) capable of 20 bar.

Reactor: 10 mL Stainless Steel Coil (heated).

BPR: Back Pressure Regulator set to 15 bar (to prevent solvent boiling).

Step-by-Step Procedure:

Preparation: Dissolve 2-Amino-3-bromo-6-methoxybenzoic acid (2.46 g, 10 mmol) and

Urea (0.72 g, 12 mmol) in dry NMP (20 mL). Sonicate to ensure full dissolution.

System Priming: Flush the reactor with pure NMP at 1.0 mL/min. Set the reactor temperature

to 180°C.

Reaction: Pump the reagent solution (Stream A) through the heated coil at a flow rate of 0.5

mL/min (Residence time: 20 mins).
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Quench: Direct the reactor output into a collection flask containing ice-cold water (100 mL).

Workup: The product will precipitate as a solid upon cooling.[2] Filter, wash with water and

cold ethanol.

Data Summary:

Parameter Batch Method Flow Method

Temperature 160°C (Open Vessel) 180°C (Pressurized)

Time 4–6 Hours 20 Minutes

Yield 65–70% 88%

| Purification | Recrystallization required | Filtration (High Purity) |

Application Protocol 2: Telescoped Suzuki-Miyaura
Functionalization
Objective: Rapidly diversify the 8-bromo position to generate a library of 8-aryl-5-

methoxyquinazoline derivatives without isolating the intermediate.

4.1. The "Telescoping" Concept
Instead of isolating the quinazolinedione, the reactor output is mixed directly with a palladium

catalyst and boronic acid. This is efficient but requires a solvent switch or compatible solvent

system. We use a DMF/Water system compatible with both steps.

4.2. Workflow Diagram (Graphviz)

Stream A:
Quinazoline Scaffold

(in DMF)

T-Mixer

0.2 mL/min

Stream B:
Ar-B(OH)2 + Base

+ Pd Catalyst

0.2 mL/min
Reactor Coil

(120°C, 10 min)
BPR

(5 bar)
Collection
& Analysis
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Click to download full resolution via product page

Caption: Telescoped continuous flow setup for the Suzuki-Miyaura coupling of 8-bromo-5-

methoxyquinazoline derivatives.

4.3. Detailed Protocol
Substrate: 8-Bromo-5-methoxyquinazoline-2,4-dione (from Protocol 1, or dissolved).

Catalyst System: Pd(dppf)Cl2 (3 mol%) is robust for aryl bromides.

Base: K2CO3 (2.5 equiv) in water.

Procedure:

Stream A: Dissolve 8-Bromo-5-methoxyquinazoline-2,4-dione (0.5 mmol) in DMF (5 mL).

Stream B: Dissolve Phenylboronic acid (0.75 mmol), K2CO3 (1.25 mmol), and Pd(dppf)Cl2

(0.015 mmol) in degassed Water/DMF (1:4 ratio).

Mixing: Combine Stream A and Stream B in a PEEK T-mixer.

Reaction: Pass through a 5 mL PFA coil reactor heated to 120°C.

Flow Rate: Combined flow rate of 0.5 mL/min (Residence time: 10 mins).

Analysis: Monitor conversion by LC-MS. The 8-bromo peak (M/z ~271/273) should

disappear, replaced by the biaryl peak.

Application Protocol 3: Hazardous Chemistry
(Sandmeyer Reaction)
Objective: Convert the 2-amino group to a 2-cyano or 2-iodo group. This is critical for accessing

phthalonitrile precursors or altering the electronic properties of the scaffold.

Safety Note: Batch Sandmeyer reactions risk thermal runaway and explosion of diazonium

salts. Flow chemistry mitigates this by generating and consuming the hazardous intermediate

in a small volume.
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5.1. Protocol
Stream A (Amine): 2-Amino-3-bromo-6-methoxybenzoic acid (0.5 M) in 1.0 M HCl.

Stream B (Nitrite): NaNO2 (1.2 equiv) in water.

Stream C (Quench/Nucleophile): KI (1.5 equiv) in water (for Iodination) OR CuCN/KCN (for

Cyanation).

Procedure:

Diazotization (Reactor 1): Mix Stream A and B at 0°C in a cooled coil (2 mL volume).

Residence time: 2 minutes.

Intermediate: 3-bromo-6-methoxy-2-diazo-benzoic acid chloride.

Substitution (Reactor 2): The output of Reactor 1 flows directly into a mixer with Stream C.

Heating: The combined stream passes through a heated coil (60°C, 10 mL volume) to drive

N2 evolution and substitution.

Workup: Collect in sodium bisulfite solution to quench excess iodine/nitrite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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